molecular formula C21H14Cl2N2S B2687564 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine CAS No. 56472-13-0

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine

Cat. No.: B2687564
CAS No.: 56472-13-0
M. Wt: 397.32
InChI Key: CDRMKYKMOOQJBX-UHFFFAOYSA-N
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Description

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family. Thiadiazines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide can yield an intermediate, which upon further reaction with phenylhydrazine, forms the desired thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells. The compound’s anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine stands out due to its unique combination of aromatic rings and the thiadiazine core, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

2,6-bis(4-chlorophenyl)-4-phenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2S/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRMKYKMOOQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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